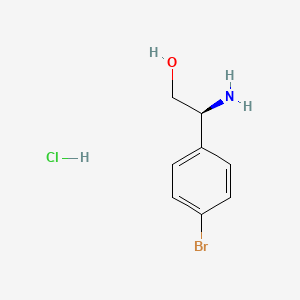

(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Übersicht

Beschreibung

“(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride” is likely a compound that contains an amino group (-NH2) and a bromophenyl group (a benzene ring with a bromine atom attached) on a 2-carbon chain, with a hydrochloride group attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving electrophilic aromatic substitution or nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the bromophenyl group), a two-carbon chain (from the ethanol part), an amino group, and a hydrochloride group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as those involving the amino group or the bromine atom on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds like 4-Bromophenethyl alcohol have a density of 1.436 g/mL at 25 °C and a boiling point of 138 °C/9 mmHg .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Drug Development

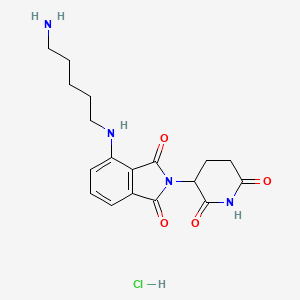

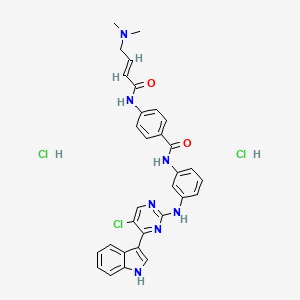

One of the core applications of (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is in chemical synthesis and drug development. This compound serves as a key intermediate for the synthesis of various pharmaceuticals. For instance, it is pivotal in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic drug. The synthesis involves cross-coupling reactions and has been optimized to enhance yield and reduce costs associated with palladium use and removal of toxic byproducts, addressing the challenges in large-scale production (Yanan Qiu et al., 2009).

Therapeutic Applications and Biological Effects

The therapeutic potential of compounds structurally related to this compound has been explored in various fields of medicine. Tyrosol and hydroxytyrosol, phenolic compounds with a structural similarity, have shown promising antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings indicate the potential application of such compounds in dentistry for their therapeutic benefits, highlighting the importance of further research into their clinical applications (Adriano Costa Ramos et al., 2020).

Contribution to Understanding Ethanol's Biological Actions

Research involving ethanol and its biological mechanisms has indirectly contributed to understanding the effects of related compounds. For example, studies on ethanol's interaction with ion channels and receptor desensitization offer insights into how compounds like this compound might interact with similar biological targets. Such research helps elucidate the acute and chronic actions of ethanol on receptor function, providing a framework for studying other compounds with potential effects on neuronal transmission and behavior (A. Dopico & D. Lovinger, 2009).

Potential for Ethanol Production and Bioenergy

The study of bio-ethanol and its production from lignocellulosic materials has relevance to the broader context of renewable energy sources. While not directly related to this compound, the advancements in ethanol production technologies could inform research on related compounds and their potential applications in bioenergy. For example, the optimization of hydrolysis processes for cellulose conversion to reducing sugars, and subsequent fermentation to ethanol, highlights the importance of catalyst selection and process conditions. This research has implications for the efficient production of ethanol and other alcohols from renewable resources, contributing to the development of sustainable energy solutions (M. Ni, D. Leung, & M. Leung, 2007).

Wirkmechanismus

Target of Action

Similar compounds, such as 4-bromophenylacetic acid, have been shown to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound can undergo oxidation reactions . The oxidation of secondary alcohols by polymer-supported chromic acid has been studied, and the kinetics indicate a zero-order reaction with respect to the oxidant and substrate .

Biochemical Pathways

Related compounds such as 4-bromophenylacetic acid have been shown to be involved in various biochemical reactions, including the formation of hydrazone derivatives .

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and density have been reported .

Result of Action

Related compounds have been shown to have various biological and pharmacological activities .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and activity of chemical compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(4-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQGURGSEYFRCS-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3115298.png)